molecular formula C16H12N2 B189496 2,5-Diphenylpyrazine CAS No. 5398-63-0

2,5-Diphenylpyrazine

Cat. No.: B189496
CAS No.: 5398-63-0
M. Wt: 232.28 g/mol
InChI Key: MSZQCNIEXFAWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diphenylpyrazine is a chemical compound with the molecular formula C16H12N2 . It is a type of pyrazine, which is a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . One method involves the one-pot synthesis of oxazolinyl zinc complexes from the reaction of 2-hydroxybenzonitrile and 3- (N-ethyl-N-phenyl)-propanenitrile with d-phenylalaninol, catalyzed by zinc dichloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring substituted with two phenyl groups . The molecular weight is 232.28 g/mol . The InChIKey, a unique identifier for chemical substances, is MSZQCNIEXFAWKV-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 232.28 g/mol . It has a topological polar surface area of 25.8 Ų, indicating its polarity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a complexity of 216, as computed by Cactvs 3.4.8.18 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Monomers for Heteroaromatic Polymers

    2,5-Diphenylpyrazine and its derivatives are significant as monomers in the synthesis of heteroaromatic polymers, which are key components in various applications including liquid crystals and electroluminescent devices (Venkateshwarlu & Murthy, 1998).

  • Liquid Crystals and Electroluminescent Devices

    The compound has been noted for its application in creating materials for liquid crystals and electroluminescent devices, highlighting its relevance in advanced material science (Venkateshwarlu & Murthy, 1998).

  • Crystal Structure Analysis

    The structure of this compound has been determined through X-ray diffraction, providing valuable data for understanding its physical and chemical properties (Luo, Pang, Yin, & Hu, 2010).

Biological and Medical Applications

  • Prostacyclin Receptor Agonist Prodrug

    A diphenylpyrazine derivative, NS-304, has been synthesized and identified as a long-acting and orally available prostacyclin receptor agonist prodrug. This derivative is beneficial for treating various vascular diseases, especially pulmonary arterial hypertension and arteriosclerosis obliterans (Kuwano et al., 2007).

  • Platelet Aggregation Inhibitors

    Structural studies on diphenylpyrazine derivatives have led to the development of compounds that inhibit human platelet aggregation. These compounds are potential candidates for the treatment of vascular diseases (Asaki, Hamamoto, Sugiyama, Kuwano, & Kuwabara, 2007).

  • Cyclometallated Compounds

    Diphenylpyrazines have been studied in the context of cyclometallation, leading to the synthesis of various complexes with potential applications in catalysis and materials science (Steel & Caygill, 1990).

Optical and Electronic Applications

  • Luminescent Dinuclear Platinum(II) Complexes

    The use of diphenylpyrazine-based ligands in luminescent dinuclear platinum(II) complexes has been explored. This research offers a versatile approach to designing efficient red phosphors for various contemporary applications (Culham et al., 2013).

  • DNA Binding and Cytotoxic Properties

    Studies on 2,6-diphenylpyrazine derivatives have explored their DNA binding and cytotoxic properties, highlighting the potential of these compounds in medicinal chemistry and pharmaceutical applications (Dias et al., 2005).

Mechanism of Action

Target of Action

2,5-Diphenylpyrazine primarily targets enzymes involved in oxidative stress and inflammation. These enzymes play crucial roles in cellular processes such as signal transduction and metabolic regulation .

Mode of Action

This compound interacts with its target enzymes by binding to their active sites. This binding inhibits the enzymes’ activity, leading to a reduction in oxidative stress and inflammation. The compound’s aromatic structure allows it to form stable interactions with the enzyme’s active site, effectively blocking substrate access .

Biochemical Pathways

The inhibition of oxidative stress and inflammatory enzymes by this compound affects several biochemical pathways. Key pathways include the NF-κB signaling pathway, which is involved in the regulation of immune response, and the MAPK pathway, which plays a role in cell proliferation and apoptosis. By modulating these pathways, this compound can reduce inflammation and promote cell survival .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and is distributed widely throughout the body. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted mainly via the renal route. These properties contribute to its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, this compound’s inhibition of target enzymes leads to decreased production of reactive oxygen species (ROS) and pro-inflammatory cytokines. This results in reduced oxidative damage and inflammation at the cellular level. Consequently, cells experience improved survival and function, which can be beneficial in conditions characterized by excessive oxidative stress and inflammation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, extreme pH levels can affect the compound’s stability and binding affinity to target enzymes. Similarly, high temperatures may lead to degradation of the compound, reducing its efficacy. The presence of other drugs or compounds can also result in competitive inhibition or synergistic effects, altering the overall therapeutic outcome .

: Information synthesized from various sources on the mechanism of action and properties of this compound.

Properties

IUPAC Name

2,5-diphenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-18-16(12-17-15)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZQCNIEXFAWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277856
Record name 2,5-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-63-0
Record name Pyrazine,5-diphenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Diphenylpyrazine
Reactant of Route 2
Reactant of Route 2
2,5-Diphenylpyrazine
Reactant of Route 3
Reactant of Route 3
2,5-Diphenylpyrazine
Reactant of Route 4
Reactant of Route 4
2,5-Diphenylpyrazine
Reactant of Route 5
Reactant of Route 5
2,5-Diphenylpyrazine
Reactant of Route 6
Reactant of Route 6
2,5-Diphenylpyrazine
Customer
Q & A

Q1: What are the common applications of 2,5-diphenylpyrazine in materials science?

A1: this compound and its derivatives are of significant interest in materials science. They are explored as monomers for the synthesis of heteroaromatic polymers [] and are investigated for their potential in liquid crystal applications []. Additionally, their use in electroluminescent devices has garnered attention [].

Q2: Can you describe a convenient synthetic method for this compound?

A2: A straightforward synthesis of this compound involves the photolysis of 3-phenylisoxazol-5-one at 300 nm using methanol as the solvent []. This method offers a good yield and utilizes readily available starting materials, making it a practical approach.

Q3: How does the structure of this compound relate to its luminescent properties in organometallic complexes?

A4: When this compound acts as a bridging ligand in dinuclear platinum(II) complexes, it undergoes cyclometalation, forming complexes with intriguing luminescent properties []. The two phenyl rings of this compound and the nitrogen atoms in the central heterocycle coordinate to the platinum ions. This results in a red-shifted emission compared to analogous mononuclear platinum complexes, attributed to the stabilization of the LUMO []. The extended conjugation in this compound contributes to these enhanced luminescent properties.

Q4: Can this compound be formed through reactions involving iron carbonyl complexes?

A5: Yes, this compound can be obtained, albeit in low yield, from the thermal reaction of 3-phenyl-2H-azirine with nonacarbonyldiiron [Fe2(CO)9] in methanol []. This reaction also produces acetophenone and methyl 1-phenylvinylcarbamate as byproducts. It is noteworthy that the reaction of 3-phenyl-2H-azirine with nonacarbonyldiiron [Fe2(CO)9] in water exclusively yields acetophenone [].

Q5: Are there unusual synthetic routes to this compound that don't directly involve pyrazine precursors?

A6: Yes, an unexpected synthesis of this compound involves the reaction of αα′-dibromoacetophenone azines with hydrazine []. This reaction highlights an unconventional pathway to this compound, distinct from typical pyrazine formation methods.

Q6: How does the incorporation of this compound influence the structure of manganese-based triple-decker complexes?

A7: this compound plays a crucial role in constructing manganese-scaffolded organic triple-decker complexes []. These complexes feature two eta(3)-bonded Mn(CO)3 fragments flanking a central this compound unit. This arrangement leads to a helical, non-conjugated triaryl backbone. The aromatic rings in these complexes exhibit a characteristic non-parallel stacking, with the central pyrazine fragment encapsulated between them, as evidenced by X-ray crystallography [].

Q7: Has this compound been identified in natural sources?

A8: Interestingly, this compound has been identified as a transformation product of cathinone, the primary stimulant compound found in the khat plant (Catha edulis Forsk.) []. This suggests that this compound might contribute to the overall pharmacological profile of khat, although further research is needed to understand its specific effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.